N-benzyl-2,5-dichloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
N-BENZYL-2,5-DICHLORO-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a piperazine ring, and multiple aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2,5-DICHLORO-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl and sulfonamide groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2,5-DICHLORO-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors to reduce specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-BENZYL-2,5-DICHLORO-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-BENZYL-2,5-DICHLORO-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and piperazine-containing molecules, such as:
Uniqueness
N-BENZYL-2,5-DICHLORO-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24Cl2FN3O3S |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-benzyl-2,5-dichloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H24Cl2FN3O3S/c26-20-6-11-23(27)24(16-20)35(33,34)31(17-19-4-2-1-3-5-19)18-25(32)30-14-12-29(13-15-30)22-9-7-21(28)8-10-22/h1-11,16H,12-15,17-18H2 |
InChI Key |
CPXHXSOBGXJNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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